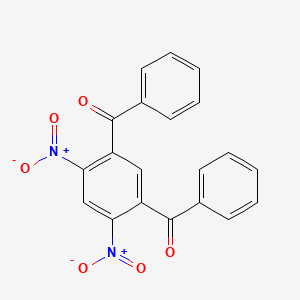
(5-Benzoyl-2,4-dinitrophenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-Dinitro-1,3-phenylene)bis(phenylmethanone) is an organic compound with the molecular formula C20H12N2O6. It is characterized by the presence of two nitro groups and two phenylmethanone groups attached to a 1,3-phenylene ring. This compound is known for its applications in various fields, including chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (4,6-Dinitro-1,3-phenylene)bis(phenylmethanone) involves the nitration of 4,6-dinitrobenzene-1,3-diamine. The reaction typically employs concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction proceeds through the formation of intermediate nitro compounds, which are subsequently converted to the final product.
Industrial Production Methods
Industrial production of (4,6-Dinitro-1,3-phenylene)bis(phenylmethanone) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the involvement of strong acids and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dinitro-1,3-phenylene)bis(phenylmethanone) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is (4,6-diamino-1,3-phenylene)bis(phenylmethanone).
Substitution: The products depend on the nucleophile used, resulting in compounds like (4,6-diamino-1,3-phenylene)bis(phenylmethanone) derivatives.
Scientific Research Applications
(4,6-Dinitro-1,3-phenylene)bis(phenylmethanone) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Materials Science: Employed in the development of high-energy materials due to its energetic properties.
Biology and Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Mechanism of Action
The mechanism of action of (4,6-Dinitro-1,3-phenylene)bis(phenylmethanone) involves its interaction with molecular targets through its nitro and phenylmethanone groups. These functional groups can participate in various chemical reactions, such as reduction and substitution, leading to the formation of different products. The compound’s effects are mediated by its ability to undergo these transformations under specific conditions .
Comparison with Similar Compounds
Similar Compounds
(4,6-Diamino-1,3-phenylene)bis(phenylmethanone): A reduced form of the compound with amino groups instead of nitro groups.
(4,6-Dinitro-1,3-phenylene)dinitramide: Another nitro-substituted compound with similar energetic properties.
Uniqueness
(4,6-Dinitro-1,3-phenylene)bis(phenylmethanone) is unique due to its specific arrangement of nitro and phenylmethanone groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C20H12N2O6 |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
(5-benzoyl-2,4-dinitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C20H12N2O6/c23-19(13-7-3-1-4-8-13)15-11-16(20(24)14-9-5-2-6-10-14)18(22(27)28)12-17(15)21(25)26/h1-12H |
InChI Key |
JLVGDLCYDLJCML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


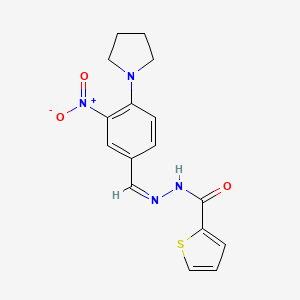
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B14114572.png)

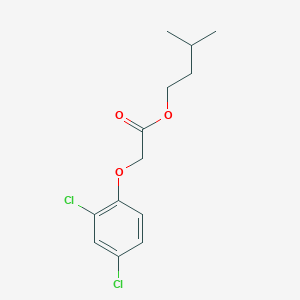
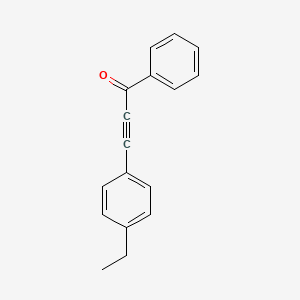
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14114603.png)
![8-(2-Furylmethyl)-1,7-dimethyl-3-(naphthylmethyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione](/img/structure/B14114623.png)
![3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N'-hydroxypropanimidamide](/img/structure/B14114628.png)

![butanedioic acid;[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B14114636.png)
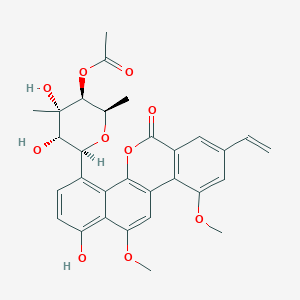
![2-(4-(Methylsulfonyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B14114653.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B14114664.png)
